![molecular formula C17H16FN5O2 B2538547 N-allyl-2-(1-(4-fluorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide CAS No. 955837-35-1](/img/structure/B2538547.png)
N-allyl-2-(1-(4-fluorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound of interest, N-allyl-2-(1-(4-fluorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide, is a complex organic molecule that may have potential applications in various fields, including medicinal chemistry. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds that can help us understand the properties and behaviors of such molecules.
Synthesis Analysis
The synthesis of related compounds, such as 2-phenyl-N-(pyrazin-2-yl)acetamide, involves coupling reactions and crystallization using a mixture of solvents like toluene and methanol . The synthesis process is typically confirmed through various analytical techniques, including elemental analysis, FTIR, 1H NMR, and single-crystal X-ray diffraction. These methods ensure the correct structure and purity of the synthesized compound.
Molecular Structure Analysis
The molecular structure of similar compounds has been investigated using both experimental and theoretical methods. X-ray diffraction (XRD) data provide precise geometrical parameters, which are often in agreement with theoretical calculations performed using software packages like Gaussian09 . These calculations can include methods such as Hartree-Fock (HF) and density functional theory (DFT) with specific basis sets to optimize the molecular structure.
Chemical Reactions Analysis
Although the provided papers do not detail the chemical reactions of the specific compound , they do discuss the stability of molecules like 2-phenyl-N-(pyrazin-2-yl)acetamide, which arises from hyper-conjugative interactions and charge delocalization, as analyzed by Natural Bond Orbital (NBO) analysis . This information can be extrapolated to understand the reactivity and stability of related compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds similar to the one of interest can be characterized by a variety of techniques. The crystal structure is often determined by single-crystal X-ray diffraction, which provides information on the space group, unit-cell parameters, and hydrogen bonding interactions within the crystal . Vibrational spectroscopy techniques, such as FT-IR, along with NMR spectroscopy, are used to investigate the vibrational frequencies and chemical shifts, respectively, which are compared with theoretical predictions . Additionally, properties like the molecular electrostatic potential and first hyperpolarizability are calculated to assess the compound's potential in nonlinear optics .
Applications De Recherche Scientifique
Synthesis and Characterization of Novel Compounds
Studies have reported on the synthesis and characterization of pyrazole-acetamide derivatives and their coordination complexes, highlighting the role of hydrogen bonding in self-assembly processes and antioxidant activities. These studies exemplify the chemical versatility and potential utility of compounds related to "N-allyl-2-(1-(4-fluorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide" in synthesizing materials with specific properties (Chkirate et al., 2019).
Anticancer and Anti-inflammatory Applications
Research has also focused on the anti-inflammatory and anticancer potentials of novel N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives, suggesting the utility of these compounds in the development of new therapeutic agents. Such studies illustrate the biomedical applications of compounds structurally related to "N-allyl-2-(1-(4-fluorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide" in treating various diseases (Sunder & Maleraju, 2013); (Hammam et al., 2005).
Exploration of Fluorogenic Dyes
The development and exploration of fluorogenic dyes through the oxidation of acetamide-substituted compounds have been reported, indicating the potential for these compounds to serve as markers or probes in biochemical assays and imaging studies. This research underscores the utility of acetamide derivatives in creating tools for biological research and diagnostics (Zaitseva et al., 2020).
Neuropharmacological Studies
Additionally, the synthesis and evaluation of certain pyrazol-5-ol derivatives as potential antipsychotic agents have been conducted, highlighting the exploration of N-allyl-2-(1-(4-fluorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide related compounds in neuropharmacology. These studies contribute to our understanding of how structural modifications can impact the pharmacological profiles of therapeutic agents (Wise et al., 1987).
Radiopharmaceutical Applications
The synthesis and biological evaluation of radiolabeled compounds for imaging peripheral benzodiazepine receptors using positron emission tomography (PET) have been examined, demonstrating the application of these compounds in studying neurodegenerative disorders and neuroinflammation. This research signifies the importance of N-allyl-2-(1-(4-fluorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide derivatives in the development of diagnostic tools for clinical research (Fookes et al., 2008).
Mécanisme D'action
Target of Action
Many bioactive aromatic compounds, including those with indole and imidazole scaffolds, have been found to bind with high affinity to multiple receptors . These targets can include a variety of enzymes, receptors, and other proteins involved in cellular signaling and function.
Mode of Action
The interaction of these compounds with their targets often involves the formation of non-covalent bonds, such as hydrogen bonds and π-stacking . This can lead to changes in the conformation and activity of the target protein, affecting its role in cellular processes.
Biochemical Pathways
The affected pathways can vary widely depending on the specific targets of the compound. For example, some indole derivatives have been found to possess antiviral, anti-inflammatory, anticancer, and other activities, suggesting that they may affect a variety of biochemical pathways .
Propriétés
IUPAC Name |
2-[1-(4-fluorophenyl)-4-methyl-7-oxopyrazolo[3,4-d]pyridazin-6-yl]-N-prop-2-enylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN5O2/c1-3-8-19-15(24)10-22-17(25)16-14(11(2)21-22)9-20-23(16)13-6-4-12(18)5-7-13/h3-7,9H,1,8,10H2,2H3,(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCGBMWADQKESJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C2=C1C=NN2C3=CC=C(C=C3)F)CC(=O)NCC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-allyl-2-(1-(4-fluorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Phenyl-2-azabicyclo[2.2.1]heptane;hydrochloride](/img/structure/B2538464.png)
![3-((4-chlorophenyl)sulfonyl)-N-(1-phenylethyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2538466.png)
![N-cyclohexyl-2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)-N-methylacetamide](/img/structure/B2538468.png)
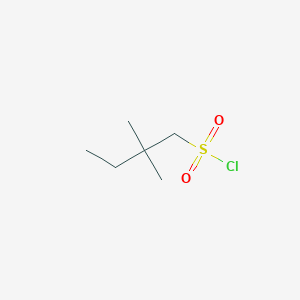
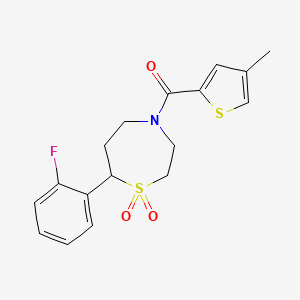

![3-((2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)methyl)benzonitrile](/img/structure/B2538473.png)
![N-(5-(1-(thiophen-2-yl)cyclopentanecarbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide](/img/structure/B2538474.png)
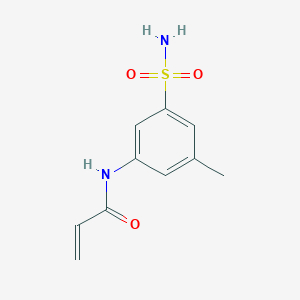
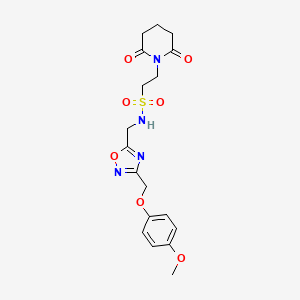
![2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-methylbenzyl)acetamide](/img/structure/B2538481.png)
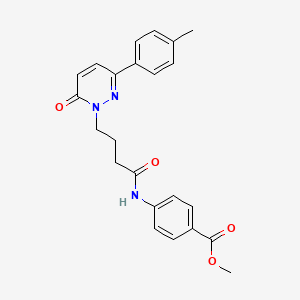
![Ethyl 2-[8-(3-chloro-4-methylphenyl)-1-methyl-2,4-dioxo-1,3,5-trihydroimidazol idino[1,2-h]purin-3-yl]acetate](/img/structure/B2538485.png)
![ethyl 2-({[(2Z)-3-ethyl-2-(ethylimino)-4-oxo-1,3-thiazolidin-5-yl]acetyl}amino)benzoate](/img/structure/B2538486.png)